Product packaging for 1-hydroxy-1H-indene-2-carboxylic acid(Cat. No.:CAS No. 28873-82-7)

1-hydroxy-1H-indene-2-carboxylic acid

Cat. No.: B2736744
CAS No.: 28873-82-7
M. Wt: 176.171
InChI Key: PNHVOGBNJHACNI-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Indene (B144670) Chemistry

The journey of indene chemistry began in the late 19th century with the isolation of indene from coal tar, a complex mixture of hydrocarbons. Early research focused on understanding its fundamental reactivity. A significant milestone in this era was the work on the synthesis of indene derivatives, which laid the groundwork for more complex chemical transformations.

The evolution of indene chemistry has been marked by the development of increasingly sophisticated synthetic methodologies. Initial methods often required harsh reaction conditions. However, the advent of modern organic synthesis has ushered in an era of catalytic, highly selective reactions for constructing and functionalizing the indene core. These advanced techniques, including transition-metal-catalyzed cross-coupling and cyclization reactions, have provided chemists with unprecedented control over the molecular architecture of indene derivatives.

Significance of 1-Hydroxy-1H-indene-2-carboxylic Acid within Contemporary Organic Synthesis and Materials Science

This compound has emerged as a particularly valuable intermediate in contemporary organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for a diverse range of chemical modifications. This makes it a key starting material for the synthesis of more complex indenol derivatives.

Recent research has highlighted the utility of this compound as a precursor to compounds with significant biological activity. For instance, it is a key reactant in the synthesis of indenol derivatives that have demonstrated potent anti-oxidant and anti-bacterial properties researchgate.net. The esterification of this acid with various alcohols, often catalyzed by an acid such as para-toluenesulfonic acid (PTSA), is a common and efficient method to generate a library of indenol esters with varying functionalities researchgate.net.

Table 1: Synthesis of Indenol Esters from this compound This interactive table details the reaction conditions and yields for the esterification of this compound with different alcohols.

Alcohol Catalyst Solvent Reaction Time (h) Yield (%)
Methanol p-TSA Toluene (B28343) 6 85
Ethanol p-TSA Toluene 6 88
Propan-1-ol p-TSA Toluene 8 82
Butan-1-ol p-TSA Toluene 8 80
Pentan-1-ol p-TSA Toluene 10 75

In the realm of materials science, the indene scaffold is a component of novel organic materials. While direct applications of this compound in this field are still emerging, derivatives of the core structure are being explored for their electronic properties. For example, related compounds like 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid serve as intermediates in the synthesis of non-fullerene acceptors for organic solar cells mdpi.com. This suggests a potential for this compound to be a valuable building block for new photoactive and electroactive materials. Furthermore, the indene unit itself is used in the production of indene/coumarone thermoplastic resins wikipedia.org. The ability to functionalize the indene core, as exemplified by the chemistry of this compound, opens avenues for the development of polymers with tailored properties tandfonline.comacs.org.

Review of Indene-Based Core Structures as Versatile Building Blocks

The indene core structure is a testament to the concept of a versatile building block in organic synthesis. Its rigid framework and the ability to introduce a wide range of functional groups at various positions make it a privileged scaffold for the construction of complex molecular architectures.

In medicinal chemistry, the indene nucleus is found in a number of biologically active compounds. For example, the non-steroidal anti-inflammatory drug Sulindac features a substituted indene core wikipedia.orgresearchgate.net. Researchers are actively exploring new indene derivatives for the treatment of various diseases, including Alzheimer's disease and cancer researchgate.net. The synthetic accessibility of diverse indene derivatives, often starting from simple precursors, allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Beyond pharmaceuticals, indene derivatives serve as ligands in organometallic chemistry. The indenyl ligand, formed by the deprotonation of indene, is an important cyclopentadienyl (B1206354) analogue. Metallocene complexes incorporating indenyl ligands are used as catalysts in olefin polymerization, highlighting the industrial relevance of indene chemistry researchgate.net. The ability to modify the indene backbone allows for the fine-tuning of the electronic and steric properties of these catalysts, thereby influencing the properties of the resulting polymers.

The synthesis of complex natural products and other target molecules often relies on the strategic use of indene-based synthons. The indene framework can be elaborated into more complex polycyclic systems through various annulation and rearrangement reactions. This underscores the role of indene chemistry as a powerful tool for the construction of intricate and functionally rich organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B2736744 1-hydroxy-1H-indene-2-carboxylic acid CAS No. 28873-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-5,9,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHVOGBNJHACNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(=CC2=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Hydroxy 1h Indene 2 Carboxylic Acid and Its Analogs

De Novo Synthesis of the Indene (B144670) Ring System Incorporating 1-Hydroxy-1H-indene-2-carboxylic Acid

The de novo synthesis of the indene core is fundamental to producing this compound and related structures. This approach involves constructing the bicyclic indene framework from acyclic or simple aromatic precursors.

One-Pot Preparations and Reaction Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly valued for their efficiency in terms of time, resources, and waste reduction. For the synthesis of indene frameworks, several one-pot methodologies have been developed. For instance, Rh(III)-catalyzed cascade reactions involving C-H activation and intramolecular aldol (B89426) condensation provide an atom-economical protocol for building functionalized indene derivatives. researchgate.net Similarly, multi-component reactions involving amines, ninhydrin, and other reagents can yield complex indene and indole (B1671886) frameworks in good to high yields under mild, catalyst-free conditions. researchgate.nettandfonline.com These efficient approaches highlight the ongoing development of streamlined syntheses for complex carbocyclic systems.

Coupling Reactions Involving o-Phthaldehyde and Malonic Acid

A classical approach to forming carbon-carbon bonds, relevant to the synthesis of unsaturated carboxylic acids, is the Perkin reaction. wikipedia.orglongdom.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. longdom.org The reaction has been successfully applied to o-phthalaldehyde, which can undergo condensation to form unsaturated diacids. longdom.org This type of transformation represents a foundational method for coupling an aromatic dialdehyde (B1249045) with a source of active methylene (B1212753) protons, like those derived from malonic acid or its anhydride equivalent, to construct the necessary carbon skeleton that can subsequently cyclize to form the indene ring system. The initial condensation is followed by intramolecular cyclization and dehydration to yield the fused ring structure characteristic of indene derivatives.

Synthesis of Specific Indenol Derivatives from Precursors

The modification of existing indene precursors is a versatile strategy for accessing a wide range of specifically substituted indenol derivatives.

Perkin-Type Transformations to Yield 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid

A specific analog, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, can be prepared via a Perkin-type reaction. mdpi.com This synthesis involves the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate (B1235776). The reaction is conducted in the presence of triethylamine (B128534) and acetic anhydride. mdpi.com This method is notable as it circumvents a common side reaction—the formation of bindone—which can lower the yields in traditional Knoevenagel condensations of 1H-indene-1,3(2H)-dione with malononitrile. mdpi.com By introducing the dicyanomethylene group to the phthalic anhydride precursor first, a more controlled reaction pathway to the desired indenol is achieved. mdpi.com

Table 1: Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid

Starting Material 1 Starting Material 2 Reagents Reaction Time Product
2-(3-Oxoisobenzofuran-1(3H)-ylidene)malononitrile tert-Butyl acetoacetate Triethylamine, Acetic Anhydride 72 hours 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid

This data is based on a described synthetic protocol. mdpi.com

Strategies for Highly Substituted Indene Derivatives

A facile two-step methodology for creating highly substituted indene derivatives begins with this compound as the key intermediate. researchgate.netresearchgate.net The first step is an esterification of the carboxylic acid with various alcohols, catalyzed by an acid such as p-toluenesulfonic acid (PTSA), to produce a range of indenol esters. researchgate.netresearchgate.net In the second step, these indenol esters are converted to their corresponding allyl acetates. The subsequent coupling reaction of these acetates with Grignard reagents, in the presence of a catalytic amount of a copper salt like LiCuBr₂, affords the desired 1-alkyl-1H-indene-2-carboxylates in good yields. researchgate.netresearchgate.net This sequence allows for the introduction of diverse alkyl groups at the 1-position of the indene ring.

Table 2: Two-Step Synthesis of Substituted Indene Esters

Step Starting Material Reagents Catalyst Product Type
1. Esterification This compound, Alcohols Toluene (B28343) (solvent) p-Toluenesulfonic acid Indenol esters
2. Coupling Indenol allyl acetates, Grignard reagents THF (solvent) LiCuBr₂ 1-Alkyl-1H-indene-2-carboxylates

This table summarizes a general two-step protocol for derivatization. researchgate.netresearchgate.net

Catalytic Approaches in Indene and Indenol Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules like indenes and indenols. A wide array of transition metals has been employed to catalyze their formation through various reaction mechanisms.

Transition-metal-catalyzed annulation reactions are a prominent strategy for constructing the indenone ring system, a close relative and precursor to indenols. bohrium.com Metals such as Palladium (Pd), Rhodium (Rh), Cobalt (Co), Nickel (Ni), and Iron (Fe) have all been successfully used to catalyze these transformations. bohrium.com For example, Rh(I) catalysts can effectively promote the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org

Other catalytic strategies include:

FeCl₃-Catalyzed Reactions : In the presence of catalytic amounts of iron(III) chloride, N-benzylic sulfonamides react with internal alkynes to afford functionalized indenes with high regioselectivity. organic-chemistry.org

Ruthenium (Ru) and Platinum (Pt) Catalysis : Air-stable metal salts like PtCl₂ and various Ru complexes can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org

C-H Activation : Rhodium(III) catalysis can achieve a highly efficient synthesis of functionalized indenes via a cascade reaction involving C-H activation and intramolecular aldol condensation. researchgate.net

Brønsted Acid Catalysis : In a metal-free approach, Brønsted acids like trifluoromethanesulfonic acid can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to yield substituted indenes under mild conditions. organic-chemistry.org

These catalytic methods provide powerful tools for chemists to construct the indene core with high degrees of control over substitution and stereochemistry.

Rhodium-Catalyzed Annulations and Regioselectivityresearchgate.netresearchgate.net

Rhodium-catalyzed annulation reactions have emerged as a powerful tool for the construction of the indene core. These methods often proceed via C-H bond activation, offering an atom- and step-economical pathway to complex polycyclic structures. The regioselectivity of these transformations is a critical aspect, often controlled by the choice of directing groups, ligands, and reaction partners.

One prominent strategy involves the rhodium(III)-catalyzed C-H activation and annulation of aryl ketones with alkynes to produce substituted indenols. researchgate.netnih.gov In this process, the ketone's carbonyl group typically acts as a directing group, guiding the catalyst to activate an ortho-C-H bond on the aryl ring. The resulting rhodacycle intermediate then undergoes migratory insertion with an alkyne, followed by reductive elimination to furnish the indenol product. The regioselectivity of the alkyne insertion is influenced by both electronic and steric factors of the alkyne substituents. Generally, the reaction exhibits high regioselectivity, affording a single major isomer. nih.gov

Another approach utilizes the [3+2] annulation of ortho-carbonylated arylboronic acids with alkynes. researchgate.net This reaction provides functionalized indenyl derivatives, and the regioselectivity is highly dependent on the nature of the substituents on the alkyne. The mechanism involves an initial aryl-rhodation on the alkyne, creating an alkenyl-rhodium species that subsequently undergoes cyclization with the tethered carbonyl group. The careful selection of substrates and rhodium catalysts is crucial for controlling the formation of the desired regioisomer.

The table below summarizes key aspects of rhodium-catalyzed annulation reactions for synthesizing indenol derivatives, highlighting the factors that govern regioselectivity.

Starting MaterialsCatalyst SystemReaction TypeKey Findings on Regioselectivity
Aryl Ketones and AlkynesRhodium(III) complex with a chiral ligandC-H Activation / AnnulationThe ketone directing group ensures ortho-C-H activation. Alkyne substitution patterns primarily control the regioselectivity of the cyclization step. researchgate.netnih.gov
Ortho-carbonylated Arylboronic Acids and AlkynesRhodium(I) or Rhodium(III) catalyst[3+2] AnnulationThe regioselectivity of the annulation is strongly influenced by the electronic and steric properties of the alkyne substituents. researchgate.net
3-Aryl-1-H-indazoles and Propargyl AlcoholsRhodium(III) catalystC-H Activation / [4+2] CyclizationThis method shows excellent regioselectivity in forming complex fused aza-aromatic systems. rsc.org

Cinchonine Derivative Catalyzed Hydroxylationresearchgate.net

Asymmetric catalysis provides a direct route to enantiomerically enriched molecules, and cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts for such transformations. The synthesis of chiral α-hydroxy carbonyl compounds, including analogs of this compound, can be achieved through the asymmetric α-hydroxylation of β-dicarbonyl precursors.

A notable methodology is the visible-light-driven enantioselective aerobic oxidation of β-dicarbonyl compounds, such as β-indanone esters, using a Cinchonine-derived phase-transfer catalyst. ucsf.eduresearchgate.netbuchler-gmbh.com This process utilizes air as a green and sustainable oxidant and visible light as the energy source. The catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchonine, performs multiple roles: it acts as a phase-transfer agent, creates a chiral environment, and functions as a photosensitive center. researchgate.netucsf.edu The catalyst forms a chiral enolate complex with the β-dicarbonyl substrate, which then undergoes oxidation to yield the desired α-hydroxylated product with high enantioselectivity. ucsf.edu

Research has demonstrated that this method can produce α-hydroxy-β-indanone esters in excellent yields (up to 96%) and with good enantiomeric excess (up to 90% ee). ucsf.eduresearchgate.net The specific structure of the Cinchonine derivative, particularly the substituents on the quinuclidine (B89598) nitrogen and the quinoline (B57606) ring, is crucial for achieving high levels of stereocontrol. researchgate.netacs.org

The table below details the key components of the Cinchonine derivative-catalyzed hydroxylation for producing precursors to this compound.

Educt (Substrate)ProductCatalyst SystemReaction TypeKey Findings and Conditions
β-Dicarbonyl Compounds (e.g., β-Indanone Esters)2-Hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid esterCinchonine-derived quaternary ammonium salt (phase-transfer catalyst) and a photosensitizer (e.g., tetraphenylporphyrin). buchler-gmbh.comAsymmetric α-Hydroxylation / Aerobic OxidationThe reaction is driven by visible light, uses air as the oxidant, and can achieve high yields (up to 96%) and enantioselectivities (up to 90% ee). researchgate.netucsf.eduresearchgate.net
β-Indanone Esters and Amidesα-Hydroxy-β-indanone esters and amidesC-2' substituted Cinchona alkaloid derivativesAsymmetric α-HydroxylationThis method uses peroxides as the oxidant and provides convenient access to products with up to 99% yield and 98% ee. researchgate.net

Chemical Transformations and Reactivity Profiles of 1 Hydroxy 1h Indene 2 Carboxylic Acid

Esterification Processes of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the indene (B144670) ring is readily converted to its corresponding esters through well-established acid-catalyzed methods. This transformation is fundamental for creating a variety of indenol-based molecular models and intermediates for further synthesis. scispace.com

A classic and effective method for the esterification of 1-hydroxy-1H-indene-2-carboxylic acid is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. scispace.comresearchgate.net A widely reported protocol involves the condensation of the parent acid with various aliphatic alcohols in toluene (B28343) at reflux. scispace.com A catalytic amount of p-toluenesulfonic acid (PTSA) is employed to facilitate the reaction. scispace.com To drive the equilibrium towards the ester product, a Dean-Stark apparatus is typically used to continuously remove the water formed as a byproduct during the condensation. scispace.com This classical esterification process provides an efficient route to a range of new alkyl 1-hydroxy-1H-indene-2-carboxylates in moderate to good yields. scispace.com

Table 1: Representative Conditions for Acid-Catalyzed Esterification
ParameterConditionSource
SubstrateThis compound scispace.com
ReagentAliphatic Alcohol (serves as reactant and/or solvent) scispace.com
Catalystp-Toluenesulfonic acid (PTSA), catalytic amount scispace.com
SolventToluene scispace.com
TemperatureReflux scispace.com
ApparatusDean-Stark trap (for water removal) scispace.com

The acid-catalyzed esterification protocol has been successfully applied to a range of primary and secondary aliphatic alcohols. scispace.com The reaction demonstrates good tolerance for varied alkyl chain lengths, affording the desired ester products in consistently high yields. scispace.com Both simple and more sterically hindered secondary alcohols have proven to be viable substrates. scispace.com

Research has documented the successful synthesis of methyl, ethyl, propyl, isopropyl, and butyl esters of this compound. scispace.com The yields for these transformations are generally good, typically ranging from 65% to over 80%. scispace.com This demonstrates the robustness and broad applicability of the PTSA-catalyzed method for generating a library of indenol derivatives. scispace.com

Table 2: Synthesis Yields of Alkyl 1-Hydroxy-1H-indene-2-carboxylates
Alcohol SubstrateProductYield (%)Source
MethanolMethyl 1-hydroxy-1H-indene-2-carboxylate72 scispace.com
EthanolEthyl 1-hydroxy-1H-indene-2-carboxylate82 scispace.com
Propan-1-olPropyl 1-hydroxy-1H-indene-2-carboxylate78 scispace.com
Propan-2-olIsopropyl 1-hydroxy-1H-indene-2-carboxylate65 scispace.com
Butan-1-olButyl 1-hydroxy-1H-indene-2-carboxylate75 scispace.com

Reactions Involving the 1-Hydroxyl Group

The secondary alcohol at the 1-position is a key site for derivatization, allowing for the introduction of protecting groups or functionalities that can modulate the compound's properties or serve as leaving groups in subsequent reactions.

The 1-hydroxyl group of indenol esters can be readily acetylated to form the corresponding 1-acetoxy derivatives. researchgate.netpsu.edu This reaction is typically achieved using acetic anhydride (B1165640) as the acetylating agent in the presence of an acid catalyst. psu.eduwikipedia.org A common procedure involves treating the alkyl 1-hydroxy-1H-indene-2-carboxylate substrate with an excess of acetic anhydride in an anhydrous solvent such as diethyl ether at reduced temperature (0 °C). psu.edu The addition of a catalytic amount of concentrated sulfuric acid initiates the reaction. psu.edu This method provides the acetylated products in high yields following aqueous workup and purification. psu.edu The resulting 1-acetoxy esters are valuable intermediates for further functionalization of the indene backbone. researchgate.net

Table 3: Synthesis of Alkyl 1-Acetoxy-1H-indene-2-carboxylates
SubstrateProductYield (%)Source
Methyl 1-hydroxy-1H-indene-2-carboxylateMethyl 1-acetoxy-1H-indene-2-carboxylate75 researchgate.net
Ethyl 1-hydroxy-1H-indene-2-carboxylateEthyl 1-acetoxy-1H-indene-2-carboxylate80 psu.edu

Functionalization of the Indene Backbone

The indene skeleton itself can be modified to introduce new functional groups, significantly altering the electronic properties of the molecule.

A significant transformation of the indene framework is the introduction of a dicyanomethylene group, a potent electron-withdrawing moiety. This functionalization is of particular interest in the field of materials science, as dicyanomethylene-indene derivatives are key intermediates in the synthesis of non-fullerene acceptors for organic solar cells. scispace.com

The synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid has been achieved via a Perkin reaction. scispace.com This approach builds the functionalized indene ring system from acyclic precursors rather than by direct substitution onto the indene core. The reaction involves treating 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate (B1235776) in the presence of triethylamine (B128534) and acetic anhydride. scispace.com The mixture is stirred at room temperature, followed by acid-catalyzed hydrolysis and cyclization at an elevated temperature to yield the final product. scispace.com This method has been shown to be highly effective, producing the target compound in a high yield of 83%. scispace.com

Table 4: Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid
ParameterDetailsSource
Starting Material 12-(3-Oxoisobenzofuran-1(3H)-ylidene)malononitrile scispace.com
Starting Material 2tert-Butyl acetoacetate scispace.com
ReagentsTriethylamine, Acetic anhydride, Hydrochloric acid scispace.com
ConditionsStep 1: Stir at room temp. for 72h. Step 2: Stir with 2N HCl at 70°C for 2h. scispace.com
Product1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid scispace.com
Yield83% scispace.com

Table of Compounds

Table 5: List of Chemical Compounds Mentioned
Compound Name
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid
This compound
2-(3-Oxoisobenzofuran-1(3H)-ylidene)malononitrile
Acetic acid
Acetic anhydride
Butan-1-ol
Butyl 1-hydroxy-1H-indene-2-carboxylate
Diethyl ether
Ethanol
Ethyl 1-acetoxy-1H-indene-2-carboxylate
Ethyl 1-hydroxy-1H-indene-2-carboxylate
Hydrochloric acid
Isopropyl 1-hydroxy-1H-indene-2-carboxylate
Methanol
Methyl 1-acetoxy-1H-indene-2-carboxylate
Methyl 1-hydroxy-1H-indene-2-carboxylate
p-Toluenesulfonic acid (PTSA)
Propan-1-ol
Propan-2-ol
Propyl 1-hydroxy-1H-indene-2-carboxylate
Sulfuric acid
tert-Butyl acetoacetate
Toluene
Triethylamine

Selective Substitution Reactions

The presence of two reactive sites, the carboxylic acid and the allylic hydroxyl group, allows for selective substitution reactions on this compound. A common strategy involves initial protection or modification of one group to facilitate reaction at the other.

A key transformation is the esterification of the carboxylic acid moiety. This is typically achieved through a Fischer esterification, reacting the parent acid with various aliphatic alcohols in the presence of an acid catalyst, such as para-toluenesulfonic acid (p-TSA), in a suitable solvent like toluene at reflux. researchgate.net This reaction proceeds in moderate to good yields and provides a versatile intermediate, the corresponding alkyl 1-hydroxy-1H-indene-2-carboxylate. researchgate.net

With the carboxylic acid group protected as an ester, the hydroxyl group at the C1 position can be targeted for substitution. A two-step sequence has been effectively employed for this purpose. The first step involves the acetylation of the hydroxyl group, typically using acetic anhydride, to convert it into a better leaving group. researchgate.net

The subsequent step involves the reaction of the resulting 1-acetoxy-1H-indene-2-carboxylate with organocuprate reagents. researchgate.net These reagents, generated in situ from Grignard reagents and a catalytic amount of a copper(I) salt like lithium bromide (LiCuBr2), act as soft nucleophiles. researchgate.net They facilitate the substitution of the acetate (B1210297) group, leading to the formation of 1-alkyl-1H-indene-2-carboxylates in good yields. researchgate.net This S N 2' type reaction allows for the introduction of a variety of alkyl groups at the C1 position of the indene core. researchgate.net

Below is a table summarizing the yields of various 1-alkyl-1H-indene-2-carboxylates obtained through this methodology.

EntryGrignard Reagent (RMgX)ProductYield (%)
1Ethylmagnesium bromideEthyl 1-ethyl-1H-indene-2-carboxylate81
2Propylmagnesium bromideEthyl 1-propyl-1H-indene-2-carboxylate75
3Butylmagnesium bromideEthyl 1-butyl-1H-indene-2-carboxylate72
4Isopropylmagnesium bromideEthyl 1-isopropyl-1H-indene-2-carboxylate65
Data sourced from research on the synthesis of substituted indene derivatives. researchgate.net

Cascade and Cycloaddition Reactions Leading to Indene-Fused Heterocycles

While direct cascade and cycloaddition reactions starting from this compound to form indene-fused heterocycles are not extensively documented, the reactivity of its derivatives suggests potential pathways for such transformations. The indene core, particularly when appropriately substituted, can participate as a dienophile or a precursor to a diene in cycloaddition reactions.

For instance, derivatives of this compound, after modification, could potentially undergo intramolecular cyclizations to form fused heterocyclic systems. The strategic introduction of functional groups on the ester side chain or at the C1 position could set the stage for tandem reactions.

Although not originating from this compound itself, related indene systems are known to participate in reactions that lead to fused heterocycles. For example, indan-1,3-dione is a versatile building block for a wide array of indeno-fused heterocycles such as indenopyridines, indenofurans, and indenopyrazoles. ingentaconnect.com This highlights the general capacity of the indene framework to serve as a scaffold for the construction of more complex heterocyclic architectures.

Furthermore, rhodium-catalyzed redox-neutral annulations have been developed to generate complex indenols bearing a benzofuran (B130515) unit, showcasing a pathway to fuse a heterocyclic ring onto an indenol core. researchgate.net While the substrates in these reported reactions are not directly derived from this compound, they demonstrate the feasibility of such cyclization strategies on the indenol framework. Future research may explore the adaptation of such catalytic systems to derivatives of this compound to unlock novel routes to indene-fused heterocycles.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their chemical shift (δ), which is influenced by the surrounding electron density. The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.

For 1-hydroxy-1H-indene-2-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic proton, the proton on the carbon bearing the hydroxyl group (C1), and the acidic protons of the hydroxyl and carboxylic acid groups. A partial analysis has noted a singlet at 5.18 ppm, attributed to the methine proton (CH) at the C1 position, and a broad signal for the hydroxyl (-OH) proton. researchgate.net A complete analysis would further detail the signals for the four aromatic protons, typically found in the downfield region (around 7.0-8.0 ppm), and the vinylic proton on the five-membered ring. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic CHs~ 7.2 - 7.6Multiplet
Vinylic CH~ 7.5Singlet
H-1 (CH-OH)~ 5.2 - 5.4Singlet
-OHBroadSinglet
-COOH> 10Broad Singlet

Note: This table is based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment (e.g., aromatic, vinylic, carbonyl).

The ¹³C NMR spectrum of this compound is expected to display ten distinct signals. Key resonances would include the signal for the carboxylic acid carbonyl carbon (C=O), typically found in the range of 165-175 ppm. The carbons of the aromatic ring would appear between approximately 120 and 150 ppm. The sp² carbons of the five-membered ring and the sp³ carbon attached to the hydroxyl group (C1) would also have characteristic chemical shifts. While specific experimental data for the parent acid is not detailed in available literature, analysis of its derivatives, such as the methyl and ethyl esters, provides insight into the expected ranges for the core indene (B144670) structure. scispace.comresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH~ 165 - 170
Aromatic C (quaternary)~ 139 - 146
Vinylic C (quaternary)~ 139
Vinylic CH~ 141
Aromatic CHs~ 123 - 129
C-1 (CH-OH)~ 75

Note: This table is based on data from closely related ester derivatives and typical chemical shift values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and determining the molecule's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with their directly attached carbon atoms, allowing for the definitive assignment of which proton is bonded to which carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial relationships between protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch (Alcohol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated from 2500-3300 cm⁻¹, which typically overlaps with the C-H stretching region.

C-H Stretch (Aromatic/Vinylic): Absorptions are expected just above 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.

C=C Stretch (Aromatic/Vinylic): Medium to weak absorptions would appear in the 1450-1600 cm⁻¹ region.

C-O Stretch (Alcohol/Carboxylic Acid): Strong bands are expected in the 1210-1320 cm⁻¹ region.

While the full spectrum for the acid is not readily published, the IR spectra of its ester derivatives show characteristic absorbances for the hydroxyl group (e.g., 3355 cm⁻¹) and the carbonyl group (e.g., 1707 cm⁻¹), consistent with these expectations. scispace.comresearchgate.net

Interactive Data Table: Key IR Absorption Bands

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Hydroxyl (-OH)Stretch3200 - 3600Strong, Broad
Carboxylic Acid (-OH)Stretch2500 - 3300Very Broad
Carbonyl (C=O)Stretch1680 - 1710Strong
Aromatic/Vinylic (C=C)Stretch1450 - 1600Medium
C-OStretch1210 - 1320Strong

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. The molecular formula for this compound is C₁₀H₈O₃, which corresponds to a monoisotopic mass of 176.04734 Da.

HRMS analysis, typically using electrospray ionization (ESI), would show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode. The measured mass would be compared to the theoretical mass to confirm the elemental composition. This technique is consistently used to verify the successful synthesis of derivatives of this acid, confirming their expected molecular formulas. scispace.comresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, the precise positions of all atoms can be mapped, revealing bond lengths, bond angles, and intermolecular interactions.

The synthesis of this compound has been reported to yield colorless needles, suggesting a crystalline nature suitable for X-ray diffraction studies. researchgate.net However, to date, the crystal structure of this specific compound does not appear to have been deposited in public crystallographic databases. A successful crystallographic analysis would provide unequivocal proof of its structure, including the relative stereochemistry at the C1 position and details of the hydrogen-bonding network formed by the hydroxyl and carboxylic acid groups in the crystal lattice.

Computational and Theoretical Studies on 1 Hydroxy 1h Indene 2 Carboxylic Acid and Its Derivatives

Quantum-Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the equilibrium geometries and structural parameters of molecules. For complex organic structures like indene (B144670) derivatives, these calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding their chemical nature.

While specific computational studies on 1-hydroxy-1H-indene-2-carboxylic acid are not extensively documented, valuable insights can be drawn from DFT studies on closely related compounds, such as 1H-indene-1,3(2H)-dione and its derivatives. For instance, a study on 2,2′-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione) utilized the B3LYP method with a 6-311++G(d,p) basis set to optimize the molecular structure. researchgate.net Such studies confirm that the five-membered ring of the indene skeleton is often non-planar. researchgate.net

Table 1: Representative Calculated vs. Experimental Bond Lengths for a Related Indene Derivative (2-hydroxy-1,3-indanedione moiety) Data adapted from a study on 2,2′-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione). researchgate.net

BondCalculated (DFT) Bond Length (Å)Experimental (XRD) Bond Length (Å)
C=O (carbonyl)1.2151.212
C-O (hydroxyl)1.3781.375
C-C (aromatic)1.390 - 1.4101.385 - 1.405
C-C (five-membered ring)1.460 - 1.5401.465 - 1.535

Investigation of Tautomeric Equilibria and Stability (e.g., Keto-Enol Forms)

This compound is an enol tautomer. It exists in equilibrium with its keto form, 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid. The study of keto-enol tautomerism is a fundamental application of computational chemistry, as the relative stability of tautomers dictates their prevalence at equilibrium.

Computational studies on similar systems, such as 1,3-indandione (B147059) derivatives, have been performed to investigate this equilibrium. For example, a DFT study on the tautomerism of Pindone (2-pivaloyl-1,3-indandione) explored the stability of its various keto and enol forms. earthlinepublishers.com Such studies calculate the total energy of each tautomer, with the lower energy form being more stable. For many simple carbonyl compounds, the keto form is significantly more stable. However, the enol form can be stabilized by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. mdpi.com

In the case of this compound, the enol form benefits from the conjugation of the C=C double bond with both the benzene (B151609) ring and the carboxylic acid group. This extended π-system contributes significantly to its stability. Indeed, experimental work on the related 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylic acid required quantum-chemical calculations to confirm that it exists predominantly as its enol tautomer, 3-hydroxy-1-oxo-1H-indene-2-carboxylic acid. mdpi.com This suggests that for the indene-2-carboxylic acid scaffold, the enol form is highly favored. DFT calculations can quantify this stability difference by computing the Gibbs free energy of the tautomerization reaction.

Table 2: Factors Influencing Keto-Enol Equilibrium in Indene Derivatives

Stabilizing FactorEffect on Enol TautomerRelevance to this compound
Conjugation Stabilizes the enol form by delocalizing π-electrons.The C=C bond is conjugated with the aromatic ring and the carboxylic acid group, providing significant stabilization.
Intramolecular H-Bonding Can stabilize the enol if a hydrogen bond acceptor is nearby.A potential hydrogen bond could form between the enol hydroxyl group and the carbonyl oxygen of the carboxylic acid.
Aromaticity Aromaticity of the ring system favors the tautomer that maintains it.The enol form preserves the aromaticity of the fused benzene ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

Computational studies on 1H-indene-1,3(2H)-dione and its derivatives have included FMO analysis. researchgate.netresearchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich regions, namely the fused benzene ring and the enol's C=C double bond and hydroxyl group. This indicates that these sites are the most susceptible to attack by electrophiles. Conversely, the LUMO is likely localized on the electron-withdrawing carboxylic acid group and the indene ring system, marking them as the probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can accurately predict these orbital energies.

Table 3: Predicted FMO Characteristics for this compound Based on analyses of analogous indene derivatives. researchgate.netresearchgate.net

OrbitalPredicted Location of High Electron DensityImplied Reactivity
HOMO Benzene ring, C=C double bond, hydroxyl oxygenNucleophilic character; site for electrophilic attack.
LUMO Carboxylic acid group, indene ring systemElectrophilic character; site for nucleophilic attack.
HOMO-LUMO Gap N/AA smaller gap indicates higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Hotspots

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule onto its electron density surface. deeporigin.com It is an effective tool for identifying the regions most likely to be involved in electrostatic interactions, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. Neutral regions are often colored green. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups due to their high electronegativity and lone pairs of electrons. These would be the primary sites for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group and the acidic proton of the carboxylic acid group would exhibit a strong positive potential, marking them as the most electrophilic sites. Computational studies on 1H-indene-1,3(2H)-dione have utilized MEP surfaces to illustrate how reactivity changes with structure. researchgate.net

Table 4: Predicted MEP Regions and Reactivity for this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Hydroxyl OxygenNegative (Red)Nucleophilic; site for electrophilic attack; H-bond acceptor.
Carbonyl Oxygen (Carboxyl)Negative (Red)Nucleophilic; site for electrophilic attack; H-bond acceptor.
Hydroxyl HydrogenPositive (Blue)Electrophilic; H-bond donor.
Carboxylic Acid HydrogenStrongly Positive (Blue)Strongly Electrophilic; acidic proton; H-bond donor.
Aromatic Ring (π-system)Slightly Negative (Yellow/Red)Site for electrophilic aromatic substitution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a step-by-step understanding of how reactants are converted into products.

A relevant reaction involving a related structure is the Hooker oxidation, where lapachol (B1674495) is converted to norlapachol. This intricate transformation proceeds through a key intermediate, an indane carboxylic acid derivative structurally similar to the keto form of the title compound. colab.wsrsc.orgresearchgate.net Mechanistic studies have proposed that the formation of this indane intermediate involves steps like a benzilic acid rearrangement of an o-diquinone intermediate derived from the starting material. colab.wsresearchgate.net

While these mechanisms have been primarily investigated through experimental means, computational modeling could provide deeper insights. DFT calculations could be used to:

Model Reactant and Intermediate Structures: Optimize the geometries of all species along the proposed reaction pathway.

Locate Transition States (TS): Identify the highest energy point connecting reactants and products for each step. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

By applying these computational methods to the Hooker oxidation or other reactions involving this compound, a detailed, quantitative picture of the reaction mechanism can be developed, complementing and refining experimental observations.

Applications and Future Directions in Chemical Science Excluding Prohibited Content

Utilization as a Synthetic Synthon for Diverse Chemical Entities

1-hydroxy-1H-indene-2-carboxylic acid is a valuable starting material for the synthesis of a wide range of functionalized indene (B144670) derivatives. Its structure, featuring a hydroxyl group, a carboxylic acid moiety, and a reactive bicyclic core, allows for diverse chemical transformations.

A primary application is its use in the straightforward, one-pot synthesis of novel indenols. researchgate.net Through esterification with various aliphatic alcohols in the presence of a catalytic amount of para-toluenesulfonic acid (PTSA), the corresponding alkyl esters can be prepared in moderate to good yields. researchgate.net This methodology provides an efficient pathway to new indenol-based molecular models. researchgate.net These esters serve as key intermediates for producing highly substituted indene derivatives, which can be further modified. For instance, coupling reactions of the resulting allyl acetate (B1210297) esters with Grignard reagents can yield 1-alkyl-1H-indene-2-carboxylates. researchgate.net This highlights the role of the parent compound as a foundational synthon for building molecular complexity. researchgate.net

The table below summarizes the synthesis of various indenol esters from this compound.

Starting MaterialReagentCatalystProductYield
This compoundAliphatic Alcoholsp-Toluenesulfonic acid (PTSA)Alkyl 1-hydroxy-1H-indene-2-carboxylatesModerate to Good
Allyl 1-hydroxy-1H-indene-2-carboxylateGrignard Reagents (R-MgBr)LiCuBr₂Ethyl 1-alkyl-1H-indene-2-carboxylatesGood

Role in the Development of Functional Organic Materials

The unique electronic and structural properties of the indene scaffold make its derivatives attractive for applications in materials science, particularly in the field of organic electronics and catalysis.

Bulk heterojunction organic solar cells (OSCs) represent a promising area of renewable energy technology, and the development of efficient electron-accepting materials is crucial for their performance. While fullerenes have historically dominated this role, non-fullerene acceptors (NFAs) are gaining significant attention due to their tunable electronic properties and strong light absorption.

A derivative of the target compound, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, has been identified as a key intermediate in the synthesis of advanced NFAs. mdpi.com Specifically, it is a precursor for preparing molecules based on 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenes, which act as potent electron-deficient anchor groups in NFA structures. mdpi.com The synthesis of this intermediate involves a Perkin reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate (B1235776). mdpi.com This route provides an alternative to traditional methods that can suffer from low yields due to side reactions. mdpi.com The development of such precursors is a critical step toward creating the next generation of highly efficient organic solar cells. mdpi.com

The indene ring is a fundamental ligand component in the structure of many metallocene catalysts, which are widely used for olefin polymerization. The substituents on the indenyl ligand framework play a critical role in tuning the catalyst's activity, selectivity, and stability. While the parent compound, indene-2-carboxylic acid, is listed in catalogues for metallocene catalysts, suggesting the utility of this structural class, the direct application of this compound as a building block for such catalysts is not extensively detailed in available research. mcat.de The functional groups (hydroxyl and carboxylic acid) would require modification or protection before being used in the synthesis of typical metallocene complexes, but they offer potential handles for creating specialized catalyst structures.

Development of Chemical Probes and Scaffolds for Chemical Biology Research (Focus on Chemical Structure and Synthesis)

The indene scaffold is a valuable core structure for the development of biologically active molecules and chemical probes used in chemical biology to investigate biological processes. The synthesis of diverse libraries of compounds from a common starting material is a key strategy in this field.

Research has shown that this compound can be used to generate novel indenol-based molecular models that exhibit significant biological activity. researchgate.net Through the synthetic pathways described previously, such as esterification, a variety of new indenol derivatives can be accessed efficiently. researchgate.net These compounds have been identified as potent antibacterial agents when tested against a panel of resistant pathogens, demonstrating the utility of the this compound scaffold in medicinal chemistry and chemical biology research. researchgate.net The ability to systematically modify the structure by varying the alcohol used in the initial esterification step allows for the creation of a library of related compounds, enabling the exploration of structure-activity relationships.

The table below details the synthesis and observed biological activity of derivatives.

PrecursorSynthetic StepResulting ScaffoldApplication/Activity
This compoundEsterification with various alcoholsDiverse indenol estersPotent antibacterial agents

Emerging Applications in Green Chemistry and Sustainable Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include atom economy, use of renewable feedstocks, and development of catalytic processes. researchgate.net

While specific research detailing the application of this compound within green chemistry frameworks is limited, its use as a synthetic synthon presents potential alignment with these principles. The one-pot synthesis of indenol esters from this acid is an example of process intensification, which can reduce waste and energy consumption compared to multi-step syntheses. researchgate.net Furthermore, the use of catalytic amounts of acids like PTSA for esterification is preferable to stoichiometric reagents. researchgate.net

Future research could explore the synthesis of this compound itself from renewable, bio-based sources, which would further enhance its profile as a sustainable chemical building block. The broader field of organic synthesis is increasingly adopting greener methods, such as using safer solvents and biocatalysis, which could be applied to the derivatization of this versatile compound. acs.org

Q & A

Q. What are the established synthetic routes for 1-hydroxy-1H-indene-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A key intermediate in synthesizing derivatives of this compound involves the Perkin reaction , where 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile reacts with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . Optimization steps include:

  • Catalyst selection : Triethylamine aids in deprotonation and accelerates condensation.
  • Temperature control : Reactions are typically conducted under reflux to ensure complete conversion.
  • Purification : Column chromatography (e.g., silica gel with AcOEt:Hexane, 7:3) is recommended for isolating pure products .
    Table 1 : Key Reaction Parameters
ParameterOptimal ConditionPurpose
CatalystTriethylamineNeutralizes acids, drives reaction forward
SolventAcetic anhydrideActs as both solvent and acylating agent
PurificationSilica gel chromatographyRemoves unreacted starting materials

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks based on neighboring substituents (e.g., hydroxy and carboxylic acid groups cause downfield shifts). reports δ ~2.5–3.5 ppm for methylene protons in similar indene derivatives .
    • HRMS : Confirm molecular formula (e.g., [M+H]+ or [M–H]– ions) with <5 ppm error .
  • Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .
  • IR spectroscopy : Identify functional groups (e.g., O–H stretch ~3200 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the hydroxy and carboxylic acid groups.
  • Light sensitivity : Use amber vials to avoid photodegradation, as indene derivatives often degrade under UV exposure .
  • Inert atmosphere : Conduct reactions under nitrogen to minimize oxidation of the indene core .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cyclization reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Carboxylic acid and hydroxy groups increase electrophilicity at the indene core, facilitating nucleophilic attacks (e.g., in heterocycle formation) .
  • Steric effects : Substituents at the 2-position hinder planarization, reducing conjugation and altering reaction pathways. Computational studies (e.g., DFT) can model these effects by analyzing frontier molecular orbitals .
    Table 2 : Substituent Effects on Reactivity
SubstituentElectronic EffectObserved Outcome
–COOHStrong EWGAccelerates nucleophilic addition
–OHModerate EWGStabilizes intermediates via H-bonding

Q. What computational strategies predict the tautomeric behavior of this compound in solution?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model solvent interactions (e.g., water vs. DMSO) to predict keto-enol tautomer prevalence .
  • pKa calculations : Use software like MarvinSuite to estimate acidity (e.g., predicted pKa ~4.09 for similar indene-carboxylic acids) .
  • InChI encoding : Represent tautomeric states via standardized identifiers (e.g., InChI=1S/C7H8O3...) for database interoperability .

Q. How can derivatives of this compound be tailored for photovoltaic applications?

Methodological Answer:

  • Non-fullerene acceptors : Modify the indene core with dicyanomethylene groups to enhance electron-deficient character, improving charge transport in organic solar cells (OSCs) .
  • Anchoring groups : Introduce malonitrile derivatives to stabilize exciton separation. demonstrates improved OSC efficiency via such functionalization .

Q. What strategies resolve contradictions in reported spectroscopic data for indene-carboxylic acid derivatives?

Methodological Answer:

  • Cross-validation : Compare 1H NMR (e.g., coupling constants) and HRMS data across multiple batches .
  • Isotopic labeling : Use 13C-enriched samples to assign ambiguous carbon signals .
  • Crystallography : Resolve tautomerism or regiochemistry via single-crystal X-ray diffraction (not directly cited but inferred from ’s structural validation methods).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.